Cas no 7560-50-1 (methyl 3-(4-formylphenyl)prop-2-enoate)

Methyl 3-(4-formylphenyl)prop-2-enoate is a versatile α,β-unsaturated ester compound featuring both an aldehyde and an ester functional group. Its conjugated double bond system enhances reactivity in Michael additions, Diels-Alder reactions, and other conjugate addition processes, making it valuable in synthetic organic chemistry. The formyl group provides a handle for further derivatization, such as condensation reactions or reductions, while the methyl ester offers stability and ease of handling. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where its bifunctional nature allows for efficient multi-step transformations. Its well-defined structure ensures consistent performance in complex synthetic pathways.
methyl 3-(4-formylphenyl)prop-2-enoate structure
7560-50-1 structure
商品名:methyl 3-(4-formylphenyl)prop-2-enoate
CAS番号:7560-50-1
MF:C11H10O3
メガワット:190.1953
MDL:MFCD00157179
CID:94556
PubChem ID:11008713

methyl 3-(4-formylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(4-formylphenyl)acrylate
    • METHYL-3-(4-FORMYLPHENYL)-2-(E) PROPENOATE
    • METHYL 4-FORMYLCINNAMATE
    • 4-FORMYLCINNAMIC ACID METHYL ESTER
    • 3-(4-Formylphenyl)acrylic acid methyl ester
    • Methyl p-formylcinnamate
    • methyl 3-(4-formylphenyl)prop-2-enoate
    • MDL: MFCD00157179
    • インチ: InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3
    • InChIKey: KVXMLLMZXPRPNG-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C=CC1=CC=C(C=C1)C=O

計算された属性

  • せいみつぶんしりょう: 190.062994g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 190.062994g/mol
  • 単一同位体質量: 190.062994g/mol
  • 水素結合トポロジー分子極性表面積: 43.4Ų
  • 重原子数: 14
  • 複雑さ: 225
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.173
  • ゆうかいてん: 86-91 ºC
  • PSA: 43.37000
  • LogP: 1.68530

methyl 3-(4-formylphenyl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-261626-0.1g
methyl 3-(4-formylphenyl)prop-2-enoate
7560-50-1 95%
0.1g
$632.0 2024-06-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F76550-1g
Methyl 3-(4-formylphenyl)acrylate
7560-50-1 95%
1g
¥30.0 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHL033-1G
methyl 3-(4-formylphenyl)prop-2-enoate
7560-50-1 95%
1g
¥ 752.00 2023-04-04
eNovation Chemicals LLC
Y1043369-25g
Methyl 3-(4-formylphenyl)acrylate
7560-50-1 95%
25g
$100 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268822-500g
Methyl-3-(4-formylphenyl)acrylate
7560-50-1 98%
500g
¥9375.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F856472-1g
4-Formylcinnamic Acid Methyl Ester
7560-50-1 98%
1g
¥116.00 2022-01-10
Alichem
A019064056-250mg
4-Formylcinnamic acid methyl ester
7560-50-1 95%
250mg
$680.00 2023-09-01
Alichem
A019064056-500mg
4-Formylcinnamic acid methyl ester
7560-50-1 95%
500mg
$980.00 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F856472-25g
4-Formylcinnamic Acid Methyl Ester
7560-50-1 98%
25g
¥1,280.00 2022-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268822-10g
Methyl-3-(4-formylphenyl)acrylate
7560-50-1 98%
10g
¥232.00 2024-07-28

methyl 3-(4-formylphenyl)prop-2-enoate 関連文献

methyl 3-(4-formylphenyl)prop-2-enoateに関する追加情報

Methyl 3-(4-Formylphenyl)prop-2-enoate (CAS No. 7560-50-1): A Comprehensive Overview

Methyl 3-(4-formylphenyl)prop-2-enoate (CAS No. 7560-50-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as methyl cinnamate or methyl 3-(4-formylphenyl)acrylate, is characterized by its unique structural features, which include a formyl group and an ester moiety. These functional groups contribute to its reactivity and potential applications in various scientific and industrial domains.

The chemical structure of methyl 3-(4-formylphenyl)prop-2-enoate consists of a benzene ring with a formyl group at the para position, connected to a double-bonded propenoic acid ester. This configuration imparts the molecule with conjugated π-electron systems, making it highly reactive and suitable for a wide range of synthetic transformations. The formyl group, in particular, is a key functional group that can undergo various reactions such as nucleophilic addition, reduction, and condensation, which are essential in the synthesis of complex organic molecules.

In the context of pharmaceutical research, methyl 3-(4-formylphenyl)prop-2-enoate has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its use in the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have utilized this compound as a building block in the synthesis of anti-inflammatory agents. The formyl group can be selectively modified to introduce various functional groups, thereby enhancing the pharmacological properties of the final product.

Moreover, methyl 3-(4-formylphenyl)prop-2-enoate has shown promise in materials science applications. Its ability to undergo polymerization reactions makes it a valuable monomer for the synthesis of functional polymers. These polymers can be tailored for specific applications such as drug delivery systems, coatings, and adhesives. A recent study published in the Journal of Polymer Science demonstrated that polymers derived from methyl 3-(4-formylphenyl)prop-2-enoate exhibit excellent biocompatibility and controlled release properties, making them suitable for biomedical applications.

The synthetic accessibility of methyl 3-(4-formylphenyl)prop-2-enoate is another factor contributing to its widespread use. It can be synthesized through various methods, including Knoevenagel condensation and Wittig reactions. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity. The ease of synthesis and availability of starting materials make this compound an attractive choice for both academic and industrial researchers.

In terms of safety and handling, methyl 3-(4-formylphenyl)prop-2-enoate should be stored under appropriate conditions to maintain its stability and prevent degradation. It is recommended to store the compound in a cool, dry place away from direct sunlight and sources of heat. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The environmental impact of methyl 3-(4-formylphenyl)prop-2-enoate is also an important consideration. While it is not classified as a hazardous substance under current regulations, it is essential to follow best practices for waste disposal and environmental management to minimize any potential ecological impact.

In conclusion, methyl 3-(4-formylphenyl)prop-2-enoate (CAS No. 7560-50-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new applications and properties, this compound is likely to remain a focus of interest in the scientific community.

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Amadis Chemical Company Limited
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